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Compound of Interest

Compound Name: Tuvusertib

Cat. No.: B15602876

An In-depth Technical Guide to the Discovery and Development of Tuvusertib

Introduction

Tuvusertib (also known as M1774) is an investigational, orally administered, potent, and
selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is
a critical component of the DNA Damage Response (DDR) network, a complex signaling
pathway that maintains genomic integrity.[1] In many cancer cells, which are characterized by
high levels of replication stress and often have defects in other DDR pathways, there is a
heightened dependence on ATR for survival.[2][3] By inhibiting ATR, Tuvusertib aims to exploit
this vulnerability, leading to the accumulation of DNA damage and ultimately, cancer cell death.
[4][5] This document provides a comprehensive technical overview of the discovery, preclinical
development, and clinical evaluation of Tuvusertib.

Mechanism of Action

Tuvusertib selectively inhibits the kinase activity of ATR.[4] ATR is activated in response to
single-stranded DNA (ssDNA), which forms as a result of replication stress.[1] Once activated,
ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1
(CHK1).[4][6] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of
replication forks, and promotion of DNA repair.[6][7]

By inhibiting ATR, Tuvusertib prevents the phosphorylation of CHK1 and disrupts this entire
signaling pathway.[4][6] This leads to an inability to arrest the cell cycle in the presence of DNA
damage, causing cells to proceed into mitosis with unrepaired DNA. This ultimately results in
genomic instability and apoptotic cell death.[4][7]
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Diagram 1: Simplified ATR Signaling Pathway and the inhibitory action of Tuvusertib.

Preclinical Development
In Vitro Activity

Tuvusertib has demonstrated potent anti-proliferative activity across a range of cancer cell
lines, particularly those with underlying defects in DNA damage repair pathways.[8][9] In small
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cell lung cancer (SCLC) cell lines, Tuvusertib showed greater activity than other ATR inhibitors
like ceralasertib and berzosertib.[7][10]

Cell Line Cancer Type Tuvusertib IC50 (pM)

Not explicitly stated, but
H146 Small Cell Lung Cancer demonstrated hanomolar
efficacy[7][10]

Not explicitly stated, but
H82 Small Cell Lung Cancer demonstrated nanomolar
efficacy[7][10]

Not explicitly stated, but
DMS114 Small Cell Lung Cancer demonstrated nanomolar
efficacy[7][10]

Table 1: In Vitro Anti-
proliferative Activity of
Tuvusertib in SCLC Cell Lines.

Synergistic Combinations

Preclinical studies have shown that Tuvusertib acts synergistically with a broad range of DNA-
damaging agents.[6][7] This includes topoisomerase | (TOP1) inhibitors (e.g., irinotecan), PARP
inhibitors (e.g., niraparib), and platinum-based chemotherapy.[1][7] The combination of
Tuvusertib with these agents enhances cancer cell death by preventing the repair of drug-
induced DNA damage.[6][7]

In Vivo Efficacy

In xenograft models, Tuvusertib has demonstrated significant anti-tumor activity, both as a
monotherapy and in combination with other agents.[1][9] Notably, it has shown efficacy in
models of non-small cell lung cancer with ATM mutations and gastric cancer with ARID1A
mutations.[1][9] Combination with the PARP inhibitor niraparib also showed anti-tumor activity
in BRCA-mutant high-grade serous ovarian cancer models.[1] In an H82 SCLC xenograft
model, the combination of Tuvusertib with irinotecan led to enhanced tumor suppression and
improved progression-free survival compared to irinotecan alone.[7]
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Clinical Development

The primary clinical evaluation of Tuvusertib has been through the first-in-human Phase 1 trial,
NCT04170153 (DDRiver Solid Tumors 301).[1][11] This study aimed to evaluate the safety,
tolerability, maximum tolerated dose (MTD), recommended dose for expansion (RDE),
pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of Tuvusertib
monotherapy in patients with advanced solid tumors.[1][12]

Clinical Trial Design and Workflow
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Diagram 2: Generalized workflow of the first-in-human clinical trial for Tuvusertib.

Pharmacokinetics
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Tuvusertib is orally administered and rapidly absorbed.[1] The median time to peak plasma
concentration (Tmax) ranges from approximately 0.5 to 3.5 hours.[1][12] The mean elimination
half-life (t1/2) is between 1.2 and 5.6 hours.[1][12]

Parameter Value
Median Tmax 0.5 - 3.5 hours[1][12]
Mean t1/2 1.2 - 5.6 hours[1][12]

Table 2: Pharmacokinetic Parameters of

Tuvusertib in Humans.

Safety and Tolerability

In the Phase 1 study, Tuvusertib was generally well-tolerated with a manageable safety profile.
[1][12] The most common grade =3 treatment-emergent adverse events were anemia (36%),
neutropenia (7%), and lymphopenia (7%).[3][12] Dose-limiting toxicities were primarily
hematological, with anemia being the most frequent.[1][3] The recommended dose for
expansion (RDE) was established as 180 mg once daily (QD) on a 2 weeks on/1 week off
schedule, which was better tolerated than continuous dosing.[1][12]

Pharmacodynamics and Target Engagement

Pharmacodynamic analyses demonstrated exposure-related target engagement.[1] Inhibition of
y-H2AX, a proximal biomarker of ATR inhibition, was observed, with greater than 80% inhibition
at doses of 130 mg and above.[1][13] At the RDE of 180 mg QD, the average steady-state
plasma concentration was approximately 30-fold higher than the in vitro pCHK1 IC90 value,
supporting the once-daily dosing regimen.[1]

Preliminary Efficacy

Preliminary signs of clinical activity were observed in the Phase 1 trial.[1] One patient with
platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an
unconfirmed partial response.[1][3] Additionally, 27% of patients had stable disease.[1]
Molecular responses, assessed by circulating tumor DNA, were observed and were more
frequent in patients receiving biologically active doses of 2130 mg.[14]
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Experimental Protocols
Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[10] Cancer
cell lines (e.g., H146, H82, DMS114) were seeded in 96-well plates and treated with varying
concentrations of Tuvusertib for 72 hours.[10] After the incubation period, the CellTiter-Glo
reagent was added to each well, and luminescence was measured using a plate reader. The
IC50 values were then calculated from the resulting dose-response curves.[10]

Western Blotting

To assess the inhibition of the ATR-CHK1 pathway, cells were treated with Tuvusertib with or
without a DNA-damaging agent.[7] Whole-cell lysates were prepared, and proteins were
separated by SDS-PAGE and transferred to a membrane. The membranes were then
immunoblotted with primary antibodies against key proteins in the pathway, such as phospho-
ATR, phospho-CHK1, and yH2AX.[7] Following incubation with secondary antibodies, the
protein bands were visualized using an appropriate detection system.[7]

Flow Cytometry for Cell Cycle Analysis

Cells were treated with Tuvusertib and/or a DNA-damaging agent for a specified period.[7] To
analyze DNA synthesis, cells were pulse-labeled with 5-ethynyl-2'-deoxyuridine (EdU).[7] After
harvesting, the cells were fixed, permeabilized, and stained with a fluorescent dye that reacts
with EdU, along with a DNA content stain like DAPL.[7] The fluorescence was then measured
by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[7]

Pharmacokinetic Analysis by LC-MS/MS

Plasma concentrations of Tuvusertib were quantified using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.[1][15] Plasma samples were subjected to
protein precipitation, followed by chromatographic separation on a reverse-phase column.[10]
[16] The eluent was then introduced into a tandem mass spectrometer for detection and
quantification of Tuvusertib.[10][16]

Future Directions
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Tuvusertib is currently being investigated in multiple clinical trials, both as a monotherapy in
biomarker-selected populations and in combination with other anticancer agents, including
PARP inhibitors, immune checkpoint inhibitors, and other DDR inhibitors.[7][11][17] Ongoing
studies are exploring its potential in various cancer types, including non-small cell lung cancer,
ovarian cancer, prostate cancer, and urothelial cancer.[11][18][19] The promising preclinical
and early clinical data suggest that Tuvusertib holds significant potential as a novel therapeutic
option for a range of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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